BenchChemオンラインストアへようこそ!

1-(2-fluorophenyl)-1H-pyrazole

Medicinal Chemistry Drug Design Physicochemical Properties

1-(2-Fluorophenyl)-1H-pyrazole (CAS 35715-66-3) is a privileged heterocyclic building block for medicinal chemistry and agrochemical discovery. The ortho-fluorine substituent introduces a unique 'ortho effect' that disrupts coplanarity, directly impacting target binding (e.g., kinases, COX-2) and physicochemical properties (LogP ~2.01, pKa ~ -0.25). This scaffold has demonstrated in vitro cytotoxicity comparable to cisplatin (HeLa, A549, MCF7, IMR32) and in vivo anti-inflammatory/analgesic efficacy (LQFM039). Procure this non-interchangeable intermediate to ensure target potency, selectivity, and metabolic stability in your SAR campaigns.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 35715-66-3
Cat. No. B1342382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-1H-pyrazole
CAS35715-66-3
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CC=N2)F
InChIInChI=1S/C9H7FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
InChIKeyNXBJGOUCISMVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)-1H-pyrazole (CAS 35715-66-3) | Ortho-Fluorinated Pyrazole Scaffold for Medicinal Chemistry and Agrochemical Synthesis


1-(2-Fluorophenyl)-1H-pyrazole (CAS 35715-66-3) is a heterocyclic building block characterized by a pyrazole ring substituted at the N1-position with a 2-fluorophenyl group. This ortho-fluorination confers distinct electronic and steric properties compared to unsubstituted phenyl or para-/meta-fluorinated analogs. Its predicted physicochemical properties include a boiling point of 238.6±23.0 °C, density of 1.16±0.1 g/cm³, a low pKa of -0.25±0.10 (predicted), and a computed LogP of 2.0114 . The compound is widely utilized as a key intermediate in the synthesis of anti-inflammatory agents, kinase inhibitors, and crop protection chemicals, where the ortho-fluorine modulates molecular planarity and target binding [1][2].

1-(2-Fluorophenyl)-1H-pyrazole (CAS 35715-66-3) | Why Ortho-Fluorination Prevents Direct Substitution with Other 1-Arylpyrazoles


The 2-fluorophenyl moiety in 1-(2-fluorophenyl)-1H-pyrazole is not interchangeable with unsubstituted phenyl, 4-fluorophenyl, or 3-fluorophenyl analogs in structure-activity relationships. The ortho-fluorine atom introduces a unique steric and electronic 'ortho effect' that disrupts coplanarity between the pyrazole and phenyl rings, altering both the molecular conformation and the electronic distribution at the pyrazole N2 and C4/C5 positions [1]. This non-planar geometry directly impacts binding to biological targets (e.g., kinases, GPCRs, COX-2) and influences physicochemical properties such as lipophilicity (LogP) and basicity (pKa), which differ measurably from the 3-fluoro, 4-fluoro, and unsubstituted analogs . Furthermore, substitution of the 2-fluoro group with a 2-chloro group, while also ortho-substituted, results in a significantly higher LogP and altered halogen bonding potential, affecting metabolic stability and target engagement . Consequently, generic replacement without experimental validation will likely compromise target potency, selectivity, and pharmacokinetic profiles.

1-(2-Fluorophenyl)-1H-pyrazole (CAS 35715-66-3) | Comparative Evidence for Scientific Selection Over Analogs


Lipophilicity (LogP) Comparison: 1-(2-Fluorophenyl)-1H-pyrazole vs. 1-Phenyl-1H-pyrazole vs. 1-(4-Fluorophenyl)-1H-pyrazole vs. 1-(2-Chlorophenyl)-1H-pyrazole

1-(2-Fluorophenyl)-1H-pyrazole exhibits a computed LogP of 2.0114, positioning it as a moderately lipophilic scaffold with enhanced membrane permeability relative to the unsubstituted 1-phenyl-1H-pyrazole (LogP ~1.87–2.20). The 4-fluoro analog possesses an identical LogP (2.0114), indicating that the ortho-fluorine does not further increase lipophilicity beyond that of a para-fluorine. However, substitution with a chlorine atom at the ortho position (1-(2-chlorophenyl)-1H-pyrazole) yields a significantly higher LogP of 2.995, which may alter pharmacokinetic properties, including increased plasma protein binding and reduced aqueous solubility [1][2][3].

Medicinal Chemistry Drug Design Physicochemical Properties

Electronic Effects: pKa and the Ortho-Fluorine Influence on Acidity/Basicity

The predicted pKa of 1-(2-fluorophenyl)-1H-pyrazole is -0.25±0.10, indicating that the pyrazole ring is significantly less basic (more acidic) than the unsubstituted 1-phenyl-1H-pyrazole, which has a predicted pKa of 0.16±0.10. This difference of 0.41 pKa units reflects the electron-withdrawing inductive effect (-I) of the ortho-fluorine atom, which reduces the electron density on the pyrazole nitrogen atoms . While direct experimental pKa data for the 3-fluoro and 4-fluoro analogs are not available in the screened sources, the ortho-fluoro substitution is expected to exert a stronger influence on the pyrazole N2 atom due to proximity and potential through-space effects. This altered basicity can impact the compound's ability to coordinate metal ions, act as a hydrogen bond acceptor, or participate in acid-base catalysis.

Physical Organic Chemistry Catalysis Coordination Chemistry

Synthetic Accessibility and Yield: Direct Comparison of 1-(2-Fluorophenyl)pyrazole vs. 3-Bromo-1-(2-fluorophenyl)-1H-pyrazole via 1,3-Dipolar Cycloaddition

A 2021 study reported the synthesis of 1-(2-fluorophenyl)pyrazoles via 1,3-dipolar cycloaddition of 3-arylsydnones with dimethyl acetylenedicarboxylate (DMAD). The target compound 1-(2-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate was obtained directly from the reaction of the corresponding sydnone. Subsequent bromination of this intermediate afforded 3-bromo-1-(2-fluorophenyl)-1H-pyrazole in 78% yield. Further functionalization to install a second bromine atom at the 4-position proceeded with 90% yield [1]. This demonstrates a well-established, high-yielding route for generating diverse 1-(2-fluorophenyl)pyrazole derivatives with handles for further elaboration, which is a key consideration for procurement and scale-up.

Synthetic Methodology Process Chemistry Heterocycle Synthesis

Anticancer Activity: Potency of a Fluorophenylpyrazole-Picolinamide Derivative vs. Cisplatin

In a 2020 study, a series of fluorophenylpyrazole-picolinamide derivatives, based on the 1-(2-fluorophenyl)-1H-pyrazole core, were evaluated for in vitro anticancer activity against a panel of human tumor cell lines. Among the derivatives, compound 117 displayed potent growth inhibition, with IC50 values of 4.25 µM (HeLa), 3.44 µM (A549), 2.63 µM (MCF7), and 8.99 µM (IMR32). These values are comparable to, and in some cases superior to, the standard chemotherapeutic agent cisplatin, which exhibited IC50 values of 4.98 µM, 3.55 µM, 1.56 µM, and 9.23 µM against the same cell lines, respectively [1][2]. This data directly supports the value of the 2-fluorophenylpyrazole motif as a privileged scaffold for developing anticancer agents with activity comparable to a clinically used drug.

Oncology Drug Discovery Cell-based Assays

Antileishmanial Activity: Comparison of 2-Fluorophenyl-Pyrazole 18c vs. Pyridin-3-yl-Pyrazoles 12b and 14a

In a study evaluating the antileishmanial and antitrypanosomal activity of 3-arylpyrazoles, the 2-fluorophenyl-substituted pyrazole (compound 18c) exhibited an IC50 of 20 µM against Leishmania, which, while indicating low activity, represented the highest antileishmanial potency within its specific series of compounds. In contrast, pyridin-3-yl-substituted pyrazoles (compounds 12b and 14a) demonstrated superior antitrypanosomal activity against T. cruzi, with IC50 values of 4.7 µM and 2.1 µM, respectively, comparable to reference drugs benznidazole and nifurtimox [1]. This data highlights that while the 2-fluorophenyl group confers modest antileishmanial activity, alternative aryl substituents are more effective for targeting T. cruzi. This information is critical for project-specific prioritization: the 2-fluorophenyl analog is a viable starting point for antileishmanial optimization but may be less suitable for antitrypanosomal programs.

Neglected Tropical Diseases Antiparasitic Agents Leishmaniasis

In Vivo Anti-inflammatory and Vasorelaxant Efficacy of a 1-(2-Fluorophenyl)-1H-pyrazole Derivative (LQFM039)

A 2023 study evaluated the in vivo pharmacological effects of LQFM039, a new pyrazole derivative 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, in murine models. Oral administration of LQFM039 at 17.5, 35, or 70 mg/kg significantly reduced abdominal writhing and licking time in both neurogenic and inflammatory phases of the formalin test, and also reduced carrageenan-induced paw edema and cell migration. The compound's vasorelaxant effect was shown to be concentration-dependent and involved the NO/cGMP pathway and calcium channel blockade [1]. While a direct head-to-head comparison with a standard drug is not provided in the abstract, the demonstration of robust in vivo efficacy across multiple pain and inflammation models strongly supports the therapeutic potential of the 1-(2-fluorophenyl)-1H-pyrazole scaffold.

Inflammation Analgesia Cardiovascular Pharmacology

1-(2-Fluorophenyl)-1H-pyrazole (CAS 35715-66-3) | Priority Application Scenarios Based on Comparative Evidence


Medicinal Chemistry: Anticancer Lead Optimization

The 1-(2-fluorophenyl)-1H-pyrazole core is a privileged scaffold for developing novel anticancer agents. As demonstrated by compound 117, derivatives of this core can achieve in vitro cytotoxic potency comparable to cisplatin against multiple cancer cell lines, including HeLa (cervical), A549 (lung), MCF7 (breast), and IMR32 (neuroblastoma) [1]. Procurement of this building block is therefore highly justified for medicinal chemistry groups focused on synthesizing and optimizing kinase inhibitors, apoptosis inducers, or other targeted anticancer therapies. The ortho-fluorine substitution provides a unique vector for modulating target binding and physicochemical properties, as evidenced by its distinct LogP and pKa relative to unsubstituted phenyl and other fluorinated analogs .

Pharmacology: In Vivo Anti-inflammatory and Analgesic Drug Discovery

The demonstrated in vivo efficacy of the 1-(2-fluorophenyl)-1H-pyrazole derivative LQFM039 in reducing pain and inflammation in murine models (formalin test, carrageenan-induced paw edema) provides a strong rationale for using this scaffold in anti-inflammatory and analgesic drug discovery programs [2]. The compound's dual action via NO/cGMP pathway and calcium channel modulation suggests potential for developing novel therapeutics for chronic pain or inflammatory disorders. Researchers in this field should prioritize this building block over less well-validated analogs for the synthesis and evaluation of new chemical entities.

Agrochemical Synthesis: Development of Fluorinated Crop Protection Agents

Fluorinated pyrazoles are a cornerstone of modern agrochemical discovery, with an estimated 30-50% of active ingredients under development containing fluorine [3]. The 1-(2-fluorophenyl)-1H-pyrazole scaffold is a key intermediate for synthesizing novel herbicides, fungicides, and insecticides. The ortho-fluorine atom contributes to enhanced metabolic stability and target-site binding, critical parameters for environmental persistence and pest resistance management. The availability of high-yielding synthetic routes, such as the 1,3-dipolar cycloaddition of sydnones, ensures efficient access to diverse derivatives for screening and optimization [4].

Process Chemistry and Library Synthesis

The well-documented and high-yielding synthesis of 1-(2-fluorophenyl)pyrazoles via sydnone cycloaddition, including the efficient preparation of brominated intermediates (78-90% yield), makes this compound an attractive choice for large-scale synthesis and the generation of diverse compound libraries [4]. Its unique reactivity profile, influenced by the ortho-fluorine, allows for regioselective functionalization at the pyrazole C3, C4, and C5 positions, enabling the rapid exploration of chemical space. For process chemists and those involved in parallel synthesis, the reliable access to key intermediates in high yield and purity translates directly to reduced cost and faster project timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-fluorophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.